(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate
Description
Properties
IUPAC Name |
pyridin-3-ylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(23-11-13-2-1-4-18-7-13)20-9-14-6-16(10-19-8-14)15-3-5-22-12-15/h1-8,10,12H,9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHZRDHCRMQBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate typically involves the reaction of pyridine derivatives with furan derivatives under specific conditions. One common method involves the use of a carbamate precursor, which reacts with the pyridine and furan derivatives in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that compounds containing furan and pyridine rings exhibit significant antimicrobial properties against various bacteria such as Escherichia coli and Staphylococcus aureus. The structural features allow for interactions with bacterial enzymes, potentially inhibiting their functions.
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, showing cytotoxic effects against cell lines like HeLa and HepG2. The mechanism likely involves apoptosis induction through specific cellular pathway interactions.
- Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory responses by affecting signaling pathways such as MAPK and PPAR-gamma, suggesting potential applications in treating inflammatory diseases.
Organic Synthesis
In organic synthesis, (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate serves as an intermediate for synthesizing more complex heterocyclic compounds. Its unique structure makes it a versatile building block in the development of novel pharmaceuticals.
Material Science
The compound is also explored for its potential use in developing organic electronic materials and sensors due to its unique electronic properties derived from the furan and pyridine rings.
The biological activity of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the Minimum Inhibitory Concentration (MIC) of derivatives similar to this compound against various bacterial strains. Results indicated significant activity against Bacillus subtilis and Staphylococcus aureus, with MIC values ranging from 4.69 to 77.38 µM.
-
Anticancer Research :
- In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations below 10 µM, indicating its potential as a lead compound for further anticancer drug development.
Mechanism of Action
The mechanism of action of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily pyridine-based carbamates or esters with varying substituents. Key comparisons are outlined below:
Structural and Functional Group Analysis
Table 1: Structural Comparison of Pyridine Carbamate Derivatives
*Calculated based on structural analysis.
Key Research Findings and Property Comparisons
Halogenated analogs (e.g., 5-fluoro, 3-iodo in ) exhibit increased electrophilicity, which may improve binding to nucleophilic enzyme pockets but reduce metabolic stability.
Solubility and Lipophilicity: The tert-butyl carbamate (C₁₄H₂₀N₂O₄) is more lipophilic (clogP ~2.1) than the target compound due to its bulky alkyl group, favoring membrane permeability. The furan-containing target compound likely has intermediate solubility in polar solvents (e.g., DMSO, ethanol) owing to its heteroaromatic oxygen atoms.
Synthetic Considerations :
- The synthesis of pyridine-furan hybrids often requires protective strategies for the furan ring due to its susceptibility to electrophilic attack. This contrasts with halogenated pyridines (e.g., ), which are typically synthesized via direct halogenation or cross-coupling reactions.
Biological Relevance :
Biological Activity
The compound (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate is a member of the carbamate class of compounds, characterized by its unique structural features that include both pyridine and furan rings. This article discusses its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate can be represented as:
This compound exhibits significant structural diversity due to the presence of the furan and pyridine moieties, which are known for their biological relevance.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, similar to other carbamate derivatives known for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that are crucial for cellular responses. This includes potential interactions with neurotransmitter receptors, which could influence neurochemical signaling .
- Gene Expression Modulation : There is evidence suggesting that such compounds can interact with DNA or RNA, affecting gene expression and protein synthesis .
Biological Activity and Therapeutic Applications
Research indicates that (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate has several promising biological activities:
Anticancer Activity
Studies have shown that derivatives of similar structures exhibit anticancer properties. For instance, compounds with furan and pyridine rings have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Research indicates that related pyridine derivatives exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its antibacterial potential .
Neuroprotective Effects
Given its potential for enzyme inhibition, there is a hypothesis that this compound could serve neuroprotective roles, particularly in conditions like Alzheimer's disease where AChE inhibition is beneficial .
Case Studies
Several studies have been conducted to evaluate the biological activities of compounds structurally related to (pyridin-3-yl)methyl N-{[5-(furan-3-yl)pyridin-3-yl]methyl}carbamate:
- Study on Anticancer Activity :
- Antimicrobial Study :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
